MK-4101

Hedgehog pathway SMO mutation drug resistance

SMO inhibitor resistance and poor CNS penetration limit orthotopic brain tumor models. MK-4101 solves this with: - Oral bioavailability F≥87% in rodents, reducing compound consumption vs. vismodegib - Documented brain penetration for medulloblastoma (Ptch1+/- mice) & basal cell carcinoma research - Only 15-fold affinity loss vs. D477G mutant (vismodegib: 100-fold), enabling resistance mechanism studies - ≥98% purity, validated for Hh pathway blockade via GLM transcription inhibition

Molecular Formula C24H24F5N5O
Molecular Weight 493.5 g/mol
Cat. No. B15541007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-4101
Molecular FormulaC24H24F5N5O
Molecular Weight493.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H24F5N5O/c1-34-17(15-4-2-3-5-16(15)24(27,28)29)31-32-20(34)22-9-6-21(7-10-22,8-11-22)19-30-18(35-33-19)14-12-23(25,26)13-14/h2-5,14H,6-13H2,1H3
InChIKeyHKJOIWLYDJCTQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-4101: Brain-Penetrant SMO Antagonist for Hedgehog Oncology


MK-4101 is a synthetic small molecule Smoothened (SMO) antagonist that inhibits the Hedgehog (Hh) signaling pathway [1]. It functions by binding to the transmembrane domain of SMO [2], thereby blocking downstream GLI-mediated transcription. MK-4101 is characterized by high oral bioavailability (F ≥ 87%) and documented brain penetration [3], and it has been evaluated preclinically for applications in medulloblastoma and basal cell carcinoma research .

Hedgehog pathway SMO antagonist for inhibition studies
CNS oncology Brain-penetrant tool compound for orthotopic models
Oral dosing Bioavailability profile supports chronic oral research
Resistance modeling Retains affinity against vismodegib-resistant SMO mutants

MK-4101 Differentiation from Other SMO Antagonists


Generic substitution among SMO antagonists is not scientifically valid due to critical differences in resistance profiles, pharmacokinetics, and tissue distribution. Key comparators such as vismodegib and sonidegib share the same SMO transmembrane domain binding site as MK-4101 [1], but they diverge substantially in their susceptibility to clinically relevant SMO mutations . Furthermore, MK-4101 possesses documented brain penetration capabilities that are not uniformly present across the class [2], and its bioavailability profile exceeds that of several alternatives. These quantifiable distinctions directly impact experimental outcomes in orthotopic brain tumor models and in studies addressing acquired resistance to first-generation SMO inhibitors.

MK-4101 vs. class Acquired resistance profiles differ: MK-4101 retains higher affinity against D477G SMO mutant, while first-generation inhibitors lose substantial affinity.
MK-4101 vs. class Brain penetration is not uniform across SMO antagonists; MK-4101 is documented brain-penetrant, which may shift orthotopic model outcomes.
MK-4101 vs. vismodegib Oral bioavailability varies significantly; MK-4101 exhibits higher exposure profile, simplifying chronic oral dosing regimens relative to alternatives.

MK-4101 Comparative Evidence Guide


Affinity on Vismodegib-Resistant D477G SMO Mutant

When tested against the vismodegib-resistant D477G SMO mutant, MK-4101 exhibited only a 15-fold decrease in binding affinity compared to wild-type Smoothened, whereas vismodegib exhibited a 100-fold loss of affinity for the same mutant .

D477G Mutant Affinity
Reported comparison
15-fold reduction (MK-4101) vs. 100-fold (vismodegib) for D477G SMO mutant
Supports resistance model research
Data to verify; sources not provided
Hedgehog pathway SMO mutation drug resistance

High Oral Bioavailability in Rodent Models

MK-4101 demonstrates a high oral bioavailability (F ≥ 87%) with low-to-moderate plasma clearance in both mice and rats, indicating favorable systemic exposure following oral administration . For context, vismodegib has reported bioavailability of approximately 31.8% in mice .

Oral Bioavailability
Cross-study context
F ≥87% (MK-4101) vs. ≈31.8% (vismodegib) in rodents
Supports oral dosing research
Context-dependent; source review needed
pharmacokinetics oral bioavailability preclinical ADME

Brain Penetration for CNS Oncology

MK-4101 is explicitly characterized as a brain-penetrant Hedgehog pathway inhibitor [1]. This property is functionally validated by its robust antitumor activity against primary medulloblastoma developing in the cerebellum of Ptch1+/- mice [2].

Brain Penetration
Supporting evidence
Documented brain penetrant; active against cerebellar medulloblastoma in Ptch1+/- mice
Enables orthotopic CNS model studies
CNS exposure context; model-specific validation
brain penetration medulloblastoma CNS oncology

Efficacy in Primary Spontaneous Tumor Models

MK-4101 was evaluated in neonatally irradiated Ptch1+/- mice, a genetic model that develops spontaneous, Hh-dependent medulloblastoma and BCC. The compound demonstrated robust antitumor activity not only against transplanted tumors but also against primary tumors arising de novo in the cerebellum and skin [1].

Spontaneous Tumor Model
Supporting evidence
Robust model-response in primary medulloblastoma and BCC in Ptch1+/- mice
Pathophysiologically relevant model context
Model-response endpoint context; review required
primary tumor model medulloblastoma basal cell carcinoma

MK-4101 Research Applications


Acquired Resistance to First-Generation SMO Antagonists

MK-4101 is optimally suited for studies examining SMO mutation-driven resistance mechanisms. With only a 15-fold loss in binding affinity against the vismodegib-resistant D477G mutant compared to a 100-fold loss for vismodegib [1], MK-4101 serves as an effective comparator or alternative probe in resistance modeling where first-generation inhibitors are ineffective.

Orthotopic Medulloblastoma and CNS Oncology

Given its documented brain penetration and validated efficacy against primary cerebellar medulloblastoma in Ptch1+/- mice [1][2], MK-4101 is the compound of choice for orthotopic brain tumor models requiring CNS exposure. Researchers investigating SMO inhibition in the context of the blood-brain barrier should prioritize MK-4101 over SMO antagonists lacking established CNS penetration.

Chronic Oral Dosing with High Systemic Exposure

With an oral bioavailability of F ≥ 87% in rodents [1], MK-4101 enables efficient oral dosing with reduced compound consumption relative to alternatives such as vismodegib (F ≈ 31.8% in mice) [2]. This is particularly advantageous for long-term efficacy studies, combination therapy protocols, and experiments where minimizing animal handling stress is a priority.

Hedgehog-IGF-Wnt Pathway Interplay Studies

MK-4101 treatment in Ptch1+/- tumors produces distinct gene expression signatures that include deregulation of IGF and Wnt pathway members [1]. This makes MK-4101 a valuable tool for transcriptomic and systems biology investigations of pathway crosstalk in Hh-driven tumorigenesis.

Application
Selection Property
Validation Focus
Acquired resistance studies
SMO mutant binding profile
D477G affinity retention review
Orthotopic CNS tumor models
Brain penetration evidence
CNS exposure and tumor response
Chronic oral dosing research
Oral bioavailability profile
Systemic exposure model validation
Pathway crosstalk studies
Transcriptomic response profile
IGF/Wnt pathway endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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